5-Methyl-2-iso-pentoxybenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-iso-pentoxybenzoyl chloride is an organic compound with the molecular formula C13H17ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methyl group and an iso-pentoxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-iso-pentoxybenzoyl chloride typically involves the reaction of 5-methyl-2-hydroxybenzoic acid with iso-pentyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to form the ester intermediate, which is then converted to the corresponding benzoyl chloride derivative using phosphorus trichloride or oxalyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-iso-pentoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form 5-methyl-2-iso-pentoxybenzoic acid.
Reduction: It can be reduced to the corresponding benzyl alcohol derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Dehydrating Agents: Thionyl chloride, phosphorus trichloride, oxalyl chloride
Reducing Agents: Lithium aluminum hydride
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
5-Methyl-2-iso-pentoxybenzoic acid: Formed by hydrolysis
Scientific Research Applications
5-Methyl-2-iso-pentoxybenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-iso-pentoxybenzoyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable amide, ester, or thioester linkages. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: The parent compound, which lacks the methyl and iso-pentoxy substituents.
4-Methylbenzoyl Chloride: Similar structure but with the methyl group at the para position.
2-Methoxybenzoyl Chloride: Contains a methoxy group instead of an iso-pentoxy group.
Uniqueness
5-Methyl-2-iso-pentoxybenzoyl chloride is unique due to the presence of both a methyl group and an iso-pentoxy group on the benzene ring. This combination of substituents imparts specific reactivity and properties that are distinct from other benzoyl chloride derivatives. The iso-pentoxy group, in particular, can influence the compound’s solubility, steric effects, and overall chemical behavior.
Properties
IUPAC Name |
5-methyl-2-(3-methylbutoxy)benzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2/c1-9(2)6-7-16-12-5-4-10(3)8-11(12)13(14)15/h4-5,8-9H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHHXLWUFWFIAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC(C)C)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.